BenchChemオンラインストアへようこそ!

5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

CNS drug discovery Lipophilicity optimization Blood-brain barrier permeability

5-Methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 862193-80-4) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, widely investigated as kinase inhibitor scaffolds. The compound features a 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine core with an N‑propyl substituent at the 7‑amine position, yielding a molecular weight of 266.34 Da, an experimentally derived logP of 3.6 (XLogP), and a topological polar surface area of 42.2 Ų.

Molecular Formula C16H18N4
Molecular Weight 266.348
CAS No. 862193-80-4
Cat. No. B2950695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS862193-80-4
Molecular FormulaC16H18N4
Molecular Weight266.348
Structural Identifiers
SMILESCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C
InChIInChI=1S/C16H18N4/c1-3-9-17-15-10-12(2)19-16-14(11-18-20(15)16)13-7-5-4-6-8-13/h4-8,10-11,17H,3,9H2,1-2H3
InChIKeyJILRXKCLGGBXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 862193-80-4): Physicochemical and Scaffold Baseline for Differentiated Procurement


5-Methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 862193-80-4) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, widely investigated as kinase inhibitor scaffolds [1]. The compound features a 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine core with an N‑propyl substituent at the 7‑amine position, yielding a molecular weight of 266.34 Da, an experimentally derived logP of 3.6 (XLogP), and a topological polar surface area of 42.2 Ų [2]. These properties place it in favorable physicochemical space for central nervous system (CNS) drug discovery, with the N‑propyl group providing a specific lipophilicity–polarity balance that distinguishes it from bulkier or more polar N‑substituted analogs [2][3].

Why N‑Substitution Dictates the Differentiation of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amines and Precludes Simple Interchange


In the pyrazolo[1,5-a]pyrimidine class, the 7‑amine N‑substituent is a primary determinant of both physicochemical and biological behavior. Even closely related analogs—such as N‑cyclopentyl, N‑(3‑morpholinopropyl), or N‑(2‑phenylethyl) derivatives—exhibit substantially different logP, topological polar surface area (TPSA), molecular weight, and target promiscuity profiles [1][2]. For instance, the N‑cyclopentyl derivative (CID 3813473) increases XLogP to 3.9 (Δ +0.3) while adding 26 Da in molecular weight, whereas the N‑(3‑morpholinopropyl) analog (CID 665812) reduces XLogP to 2.7 but elevates TPSA to 54.7 Ų (+12.5 Ų) [1]. These shifts directly impact membrane permeability, CNS exposure, and selectivity, rendering generic substitution scientifically unsound. The evidence below quantifies how the N‑propyl substituent of 5‑methyl-3‑phenyl‑N‑propylpyrazolo[1,5‑a]pyrimidin‑7‑amine occupies a specific, data‑differentiated position within this analog series.

Quantitative Differentiation of 5-Methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine Against Key N‑Substituted Analogs


Optimized CNS Drug-Like Lipophilicity: Balanced XLogP Compared to N‑Cyclopentyl and N‑(3‑Morpholinopropyl) Analogs

The N‑propyl analog exhibits an XLogP of 3.6, positioning it within the optimal CNS drug-like range (typically 2–5). In contrast, the N‑cyclopentyl derivative (CID 3813473) shows an elevated XLogP of 3.9 (+0.3 log units), which risks increased non-specific tissue binding and reduced free fraction, while the N‑(3‑morpholinopropyl) derivative (CID 665812) displays a substantially lower XLogP of 2.7 (−0.9 log units), potentially compromising passive blood-brain barrier permeation [1][2].

CNS drug discovery Lipophilicity optimization Blood-brain barrier permeability

Minimal TPSA for Optimal Membrane Permeability: Comparison with Morpholine-Containing Analog

Topological polar surface area (TPSA) is a key determinant of passive membrane permeation. The N‑propyl analog possesses a TPSA of 42.2 Ų, well below the commonly cited CNS threshold of ∼60–70 Ų. The N‑(3‑morpholinopropyl) analog (CID 665812) introduces an additional oxygen and morpholine tertiary amine, elevating TPSA to 54.7 Ų (+12.5 Ų). This increases hydrogen-bonding capacity and may reduce intestinal absorption and blood-brain barrier crossing compared to the N‑propyl compound [1].

Drug design Polar surface area Passive permeability

Lower Molecular Weight Advantage for Ligand Efficiency: N‑Propyl vs. Cyclopentyl and Morpholinopropyl Analogs

Molecular weight is a primary driver of attrition in drug development. The target N‑propyl analog has a molecular weight of 266.34 Da. The N‑cyclopentyl analog (CID 3813473) is 292.4 Da (+26.1 Da, 9.8% increase), and the N‑(3‑morpholinopropyl) analog (CID 665812) reaches 351.4 Da (+85.1 Da, 32.0% increase). Lower molecular weight offers higher ligand efficiency and more room for subsequent property‑optimizing substitutions [1].

Fragment-based design Ligand efficiency Lead optimization

Patent Landscape Presence in Neurological and Kinase Indications Supports Differentiated Research Use

Patent analysis reveals that the N‑propyl substitution pattern appears in claims covering neurological and kinase‑dependent disease applications. WO2007103432A2 explicitly includes pyrazolo[1,5‑a]pyrimidin‑7‑yl amine derivatives with lower alkyl (including n‑propyl) substituents for treating Eph receptor‑related neurological disorders, while US20070083044A1 claims 7‑amino substituted pyrazolo[1,5‑a]pyrimidines as protein kinase inhibitors [1][2]. The N‑propyl group satisfies both the steric and electronic requirements defined in these patent families, positioning the compound as a relevant tool compound for target validation in Eph receptor kinase and CDK/Akt pathways.

Neurological disorders Eph receptor kinases Intellectual property

Priority Application Scenarios for 5-Methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine Based on Quantitative Differentiation


CNS Kinase Target Validation and Probe Development

The compound's balanced XLogP (3.6), low TPSA (42.2 Ų), and low molecular weight (266.34 Da) collectively predict favorable passive BBB permeability [1]. This makes it suitable as a starting scaffold for validating Eph receptor kinase or other CNS kinase targets, where bulkier or more polar N‑substituted analogs may exhibit restricted brain exposure [2]. Research groups prioritizing CNS kinase programs can procure this compound to benchmark target engagement in brain tissue against morpholino or cyclopentyl derivatives.

Fragment‑Based Lead Generation with Minimal Molecular Weight Penalty

At 266.34 Da, this N‑propyl analog is the lowest‑MW representative among common N‑substituted variants of the 5‑methyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine scaffold [1]. Fragment‑based drug design campaigns benefit from this low MW, as subsequent optimization steps (e.g., introducing polar, solubilizing, or selectivity‑enhancing groups) can be performed without exceeding lead‑like MW thresholds. Procurement for fragment libraries will preferentially select the N‑propyl analog over higher‑MW comparators.

Physicochemical Property Benchmarking in Analog Series

Because quantitative physicochemical data (XLogP, TPSA, MW) are available from PubChem for the N‑propyl, N‑cyclopentyl, and N‑(3‑morpholinopropyl) analogs [1][2], this compound serves as a reference standard for property‑guided medicinal chemistry. Teams synthesizing or purchasing novel N‑substituted derivatives can use these three datapoints to calibrate in silico models or to experimentally measure logD, permeability, and solubility in head‑to‑head assays.

Quote Request

Request a Quote for 5-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.